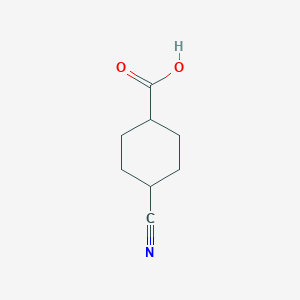

Trans-4-cyanocyclohexanecarboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-cyanocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZWYCAIEUYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435944 | |

| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15177-68-1, 4848-16-2 | |

| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-cyanocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scholarly Context and Research Significance of Trans 4 Cyanocyclohexanecarboxylic Acid

Role as a Key Synthetic Intermediate in Academic Research

Trans-4-cyanocyclohexanecarboxylic acid serves as a crucial starting material or intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical sector. The presence of both a carboxylic acid and a cyano group allows for a diverse range of chemical transformations, enabling the construction of more complex molecular architectures.

One of the most notable applications of this compound is in the synthesis of tranexamic acid, an important antifibrinolytic agent. The synthesis involves the reduction of the cyano group to an aminomethyl group. This transformation highlights the utility of the cyano group as a precursor to primary amines.

Furthermore, derivatives of this compound are instrumental in the development of novel therapeutic agents. For instance, the corresponding amino-acid derivatives, such as trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. google.com The trans-stereochemistry of the cyclohexane (B81311) ring is often crucial for the biological activity of the final drug molecule, as it provides a specific and rigid orientation of the functional groups, which is essential for effective binding to the target protein.

Academic research has also explored the use of this compound derivatives as potential antimicrobial agents. Studies have shown that certain derivatives exhibit inhibitory effects against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, its derivatives have been investigated as substituents for established anticancer drugs like daunorubicin (B1662515) and doxorubicin (B1662922), aiming to improve their efficacy and pharmacological profiles. google.com

The following table summarizes key transformations of this compound in the synthesis of bioactive molecules:

| Starting Material | Transformation | Product | Application |

| This compound | Reduction of cyano group | Tranexamic acid | Antifibrinolytic agent |

| This compound | Conversion to amino acid derivative | Trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid | Intermediate for Janus kinase inhibitors |

| This compound | Derivatization | Various derivatives | Antimicrobial agents, anticancer drug modifications |

Foundational Aspects for Advanced Chemical Synthesis

The chemical structure of this compound provides a unique combination of features that are highly advantageous for advanced chemical synthesis. These foundational aspects are rooted in its stereochemistry and the reactivity of its functional groups.

The trans-configuration of the substituents on the cyclohexane ring is a key feature. This arrangement results in a diequatorial conformation, which is the most thermodynamically stable chair conformation. This rigidity imparts a well-defined three-dimensional structure to the molecule and any subsequent molecules synthesized from it. In drug design, this predictable geometry is critical for ensuring a precise fit into the binding site of a biological target.

The carboxylic acid group is a versatile functional handle that can undergo a variety of reactions, including:

Esterification: to introduce various alkyl or aryl groups.

Amidation: to form amide bonds, which are fundamental in peptide synthesis and the creation of many pharmaceuticals.

Reduction: to form the corresponding primary alcohol.

Conversion to acid chlorides: to activate the carboxyl group for further nucleophilic acyl substitution reactions.

The cyano group (or nitrile group) is another highly valuable functional group in organic synthesis. Its key reactions include:

Reduction: to a primary amine (aminomethyl group), as seen in the synthesis of tranexamic acid.

Hydrolysis: to a carboxylic acid, which can be useful for creating dicarboxylic acid derivatives.

Reaction with organometallic reagents: to form ketones after hydrolysis.

The combination of these two functional groups on a rigid, stereochemically defined scaffold makes this compound a powerful building block for the synthesis of complex molecules with controlled stereochemistry and functionality.

Scope of Current Academic Investigations

Current academic research continues to explore and expand the applications of this compound and its derivatives, particularly in the field of materials science. The rigid, bifunctional nature of this compound makes it an excellent candidate for the construction of ordered supramolecular structures.

A significant area of investigation is the use of the closely related trans-1,4-cyclohexanedicarboxylic acid as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs) . nih.govacs.orgresearchgate.net MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The use of the rigid trans-1,4-cyclohexanedicarboxylate linker allows for the construction of robust frameworks with well-defined pores and channels. nih.govacs.org These materials are being investigated for a wide range of applications, including gas storage, separation, and catalysis. The principles learned from these studies can be extended to MOFs constructed from this compound, where the cyano group could introduce additional functionality within the pores of the MOF.

Another active area of research is the incorporation of the trans-cyclohexane moiety into liquid crystals . ontosight.aiorientjchem.org The rigid and linear nature of the trans-1,4-disubstituted cyclohexane ring is a desirable feature for the design of calamitic (rod-shaped) liquid crystals. nih.gov These molecules can self-assemble into ordered phases (nematic, smectic) that exhibit unique optical and electronic properties. tcichemicals.com Research in this area focuses on synthesizing new liquid crystalline materials containing the trans-cyclohexyl core and investigating how modifications to the terminal groups, such as those derived from the carboxylic acid and cyano functionalities, affect the mesophase behavior and physical properties of the resulting materials. orientjchem.org

The following table outlines the current research areas for this compound and its derivatives:

| Research Area | Application/Focus | Key Structural Feature Utilized |

| Materials Science (Metal-Organic Frameworks) | Gas storage, separation, catalysis | Rigid trans-cyclohexane backbone, coordinating carboxylic acid group |

| Materials Science (Liquid Crystals) | Display technologies, sensors | Rigid, linear trans-cyclohexane core |

| Medicinal Chemistry | Development of new therapeutic agents | Defined stereochemistry, versatile functional groups for derivatization |

Synthetic Methodologies and Stereochemical Control

Catalytic Hydrogenation Routes for Trans-Stereoisomer Production

A principal method for synthesizing the cyclohexane (B81311) ring is through the catalytic hydrogenation of an aromatic precursor. This approach is advantageous for its directness, though control of stereochemistry is paramount.

Similarly, related precursors like 4-aminobenzoic acid can be hydrogenated to form a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, which can then be further functionalized. google.comgoogle.com The challenge in these hydrogenations is often achieving a high trans-to-cis ratio directly from the reaction. google.com

The choice of catalyst and reaction conditions significantly influences the efficiency and stereoselectivity of the hydrogenation process. Raney nickel is a widely recognized and versatile catalyst for the reduction of aromatic compounds. mdma.ch It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving a porous, high-surface-area nickel catalyst.

Optimized conditions for the hydrogenation of aromatic rings using Raney nickel often involve elevated temperatures and pressures. worktribe.com For instance, reductions can be effectively carried out at temperatures around 80-90°C in aqueous solutions. cdnsciencepub.comresearchgate.net The solvent system also plays a critical role; while organic solvents can be used, methods employing water are also effective. researchgate.netcore.ac.uk The activity of the catalyst is dependent on its preparation method, including the temperature of leaching of the Ni-Al alloy. cdnsciencepub.com Other catalysts, such as those based on ruthenium (Ru/C) or rhodium (Rh/C), are also highly effective for aromatic ring hydrogenation and can influence the product distribution. worktribe.comresearchgate.netcabidigitallibrary.org

| Catalyst | Precursor | Temperature (°C) | Pressure (bar) | Solvent | Key Observation |

| Raney Ni-Al alloy | Various aromatics | 90 | Atmospheric | Dilute aqueous alkaline solution | Efficient reduction of aromatic rings without organic solvents. researchgate.net |

| Raney Ni w/ Pt/C | Benzophenone | 80 | - | Water | Effective for complete reduction of aromatic rings. worktribe.com |

| 5% Ru/C | p-Aminobenzoic acid | 100 | 15 | 10% NaOH (aq) | Direct conversion to the trans-isomer is possible. google.com |

| 5% Ru/C | Benzoic Acid | 220 | 6.89 MPa | 1,4-dioxane (B91453)/water (1:1) | 100% conversion with 86% selectivity to cyclohexanecarboxylic acid. researchgate.netcabidigitallibrary.org |

Functional Group Interconversion Strategies

Functional group interconversions provide alternative pathways to synthesize trans-4-cyanocyclohexanecarboxylic acid, often starting from an existing cyclohexane core with different functionalities.

The nitrile group can be introduced onto a pre-formed cyclohexane ring through a nucleophilic substitution reaction. This typically involves using a cyclohexane precursor bearing a good leaving group, such as a halide (e.g., bromo or chloro) or a sulfonate ester (e.g., tosylate or mesylate), at the 4-position.

In this method, a compound like trans-4-bromocyclohexanecarboxylic acid is treated with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide to form the C-CN bond, yielding the target molecule. Stereochemical retention or inversion at the reaction center depends on the specific mechanism (Sɴ1 or Sɴ2) and reaction conditions.

In many synthetic sequences, a carboxylic acid is protected as an ester to prevent it from interfering with other reactions. The final step is then the deprotection of the ester to reveal the carboxylic acid. The hydrolysis of an ester, such as methyl trans-4-cyanocyclohexanecarboxylate, is a common method to produce this compound. nih.gov

This hydrolysis can be catalyzed by either an acid or a base. rsc.org

Acid-catalyzed hydrolysis: The ester is heated with a dilute acid (e.g., H₂SO₄ or HCl) in the presence of excess water. This reaction is reversible.

Base-catalyzed hydrolysis (saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction is irreversible and typically proceeds to completion, forming the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

An alternative route to introduce the nitrile group is through the dehydration of a primary amide. This strategy would begin with trans-4-carbamoylcyclohexanecarboxylic acid (the amide derivative).

The conversion of the amide to the nitrile is achieved using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction involves the elimination of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). This method is a standard functional group transformation in organic synthesis.

Biocatalytic and Microbial Synthesis Approaches

The synthesis of this compound can be effectively achieved through biocatalytic and microbial routes, which offer high selectivity and operate under mild conditions. researchgate.net These methods primarily involve the enzymatic hydrolysis of dinitrile precursors.

Enzymatic Hydrolysis of Dinitriles to Cyano-Substituted Carboxylic Acids

The enzymatic conversion of nitriles to carboxylic acids proceeds through two primary natural pathways. researchgate.net The first involves the direct hydrolysis by a nitrilase enzyme. researchgate.netresearchgate.net The second pathway is a two-step process utilizing a nitrile hydratase to form an amide intermediate, which is then hydrolyzed to the corresponding carboxylic acid by an amidase. researchgate.netresearchgate.net These enzymatic systems are highly regioselective, capable of selectively hydrolyzing one cyano group of a dinitrile to a carboxylic acid group while leaving the other intact. capes.gov.br This selectivity is crucial for the synthesis of cyano-substituted carboxylic acids.

The choice of enzyme system can influence the efficiency and selectivity of the reaction. For instance, nitrilases catalyze the conversion in a single step, while the nitrile hydratase/amidase system works sequentially. researchgate.net Both pathways are valued for their ability to produce compounds that are challenging to synthesize through traditional chemical methods. researchgate.net

Table 1: Enzymatic Pathways for Nitrile Hydrolysis

| Pathway | Enzymes Involved | Intermediate | Final Product |

|---|---|---|---|

| Direct Hydrolysis | Nitrilase | None | Carboxylic Acid |

| Bienzymatic Hydrolysis | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid |

Microbial Conversion Methods (e.g., from trans-cyclohexane-1,4-dicarbonitrile)

Whole-cell microbial conversion is a practical approach for synthesizing this compound from dinitrile precursors like trans-cyclohexane-1,4-dicarbonitrile. Microorganisms from the genus Rhodococcus are particularly effective for this transformation. capes.gov.br For example, Rhodococcus rhodochrous N.C.I.B. 11216 has been shown to selectively hydrolyze a variety of dinitriles into their corresponding cyano-carboxylic acids. capes.gov.br

This microbial process leverages the intracellular enzymatic machinery (nitrilase or nitrile hydratase/amidase systems) of the microorganism. researchgate.net The reaction is typically conducted in an aqueous medium under mild temperature and pH conditions, making it an environmentally benign method. researchgate.net The high regioselectivity observed in these microbial systems allows for the specific conversion of one of the two nitrile groups in trans-cyclohexane-1,4-dicarbonitrile, yielding the desired this compound with high efficiency. capes.gov.br

Stereochemical Purity and Isolation Techniques

Achieving high stereochemical purity of the trans isomer is critical. This is accomplished through various purification and isolation techniques that exploit the different physicochemical properties of the cis and trans isomers.

Purification by Recrystallization (e.g., using ethanol/water mixtures, water/acetone)

Recrystallization is a powerful technique for purifying solid organic compounds. illinois.edu For cyclohexanecarboxylic acid derivatives, the trans isomer often exhibits higher crystallinity and lower solubility in certain solvents compared to the cis isomer. google.com This difference in physical properties is the basis for their separation. By carefully selecting a solvent system, such as ethanol/water or water/acetone mixtures, the trans isomer can be selectively crystallized from a solution containing both isomers, leaving the more soluble cis isomer in the mother liquor. The process involves dissolving the crude mixture in a minimum amount of hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals of the trans isomer. illinois.edu

Purification by Column Chromatography

Column chromatography is a versatile method for the purification of organic compounds. orgsyn.org For carboxylic acids, silica (B1680970) gel is a common stationary phase. orgsyn.orgreddit.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase as they are passed through the column with a liquid mobile phase. To improve the resolution and reduce "tailing" of acidic compounds on the silica gel, a small amount of acid, such as acetic or formic acid, is often added to the eluent. orgsyn.orgreddit.com The polarity of the solvent system is optimized to achieve a clean separation between the desired compound and any impurities.

Isomer Separation Methodologies (e.g., fractional precipitation of trans forms)

The separation of cis and trans isomers of substituted cyclohexanes can be achieved through methods that capitalize on their differing physical properties. The trans isomers of 4-substituted cyclohexanecarboxylic acids generally have better crystallinity than their cis counterparts. google.com This property is exploited in fractional precipitation or fractional recrystallization, where the less soluble trans isomer is selectively precipitated from a solution. google.com By carefully controlling conditions such as solvent composition and temperature, a high degree of separation can be achieved. For instance, cooling a solution containing a mixture of isomers can induce the crystallization of the trans form while the cis isomer remains dissolved. google.com This technique is an effective and industrially scalable method for isolating the pure trans isomer.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trans-cyclohexane-1,4-dicarbonitrile |

| Ethanol |

| Water |

| Acetone |

| Acetic acid |

Industrial Scale Synthetic Considerations and Process Optimization

The industrial-scale synthesis of this compound is driven by the need for a high-purity intermediate for pharmaceuticals, such as hemostatic and anti-ulcer agents. google.com The primary challenges in large-scale production are centered on achieving a high degree of stereochemical control to favor the trans isomer, maximizing yield and purity, and ensuring the process is cost-effective and safe for industrial application. Process optimization efforts focus on catalyst selection, reaction conditions, and efficient methods for isomer separation or conversion.

Two principal routes are prominent in industrial synthesis: the catalytic hydrogenation of an aromatic precursor and the selective hydrolysis of a dinitrile intermediate.

Catalytic Hydrogenation of 4-Cyanobenzoic Acid

A prevalent industrial method involves the catalytic hydrogenation of 4-cyanobenzoic acid. This process directly converts the aromatic ring into a cyclohexane ring. The critical aspect of this synthesis is managing the stereochemical outcome, as the reaction typically yields a mixture of cis and trans isomers.

Stereochemical Control and Catalyst Optimization: The key to an efficient process is to maximize the trans-to-cis isomer ratio during the hydrogenation step, which simplifies downstream purification. While older methods using catalysts like Raney Nickel were effective, they often required harsh conditions, such as hydrogen pressures around 150 bar, which limits their use in large-scale, multi-purpose industrial reactors due to safety and equipment constraints. googleapis.comgoogle.com

Modern process optimization has led to the adoption of more efficient catalyst systems that operate under milder conditions. Ruthenium on carbon (Ru/C) has emerged as a highly effective catalyst, enabling the reaction to proceed at significantly lower pressures (e.g., 15 bar) and moderate temperatures (e.g., 100°C) in an aqueous basic medium like 10% NaOH. google.compatsnap.com These "one-pot" processes are designed to directly achieve a high trans-isomer content, often exceeding a 4:1 trans:cis ratio. patsnap.com The choice of solvent can also influence selectivity; binary solvent systems such as 1,4-dioxane and water have been shown to improve selectivity towards the desired cyclohexane ring structure and reduce hydrogenolysis byproducts. researchgate.net

| Catalyst | Precursor | Pressure (bar) | Temperature (°C) | Solvent/Medium | Key Outcome / Comment | Reference |

|---|---|---|---|---|---|---|

| Raney Nickel | p-Aminobenzoic acid | ~150 | Not Specified | Not Specified | Effective but high pressure limits industrial scalability. | googleapis.comgoogle.com |

| 5% Ru/C | p-Aminobenzoic acid | 15 | 100 | 10% NaOH (aq) | Achieves a high trans:cis ratio (e.g., 4.6:1) in a one-pot process under industrially favorable low-pressure conditions. | patsnap.com |

| Rhodium on Carbon | p-Aminobenzoic acid | ~10 | 60 | Isopropanol | Demonstrates effective arene hydrogenation under mild conditions. | googleapis.com |

Synthesis via Hydrolysis of trans-1,4-Dicyanocyclohexane

An alternative industrial route is designed to circumvent the challenges of stereoselective hydrogenation of the final molecular structure. This method involves the partial hydrolysis of 1,4-dicyanocyclohexane. google.com

Stereochemical Control and Process Optimization: In this strategy, the stereochemical control point is shifted to an earlier stage: the separation of the trans isomer of 1,4-dicyanocyclohexane from a cis/trans mixture. This separation is efficiently achieved on an industrial scale through crystallization. The cis/trans mixture of 1,4-dicyanocyclohexane is dissolved in a suitable solvent, such as an alcohol, and the less soluble trans isomer is selectively crystallized out in high purity. google.com

Once the pure trans-1,4-dicyanocyclohexane is isolated, one of the two nitrile groups is selectively hydrolyzed to a carboxylic acid. This step can be performed using either chemical methods or biocatalysis (i.e., using microorganisms), which offers flexibility in process design. google.com This pathway is noted for its simple and effective production of high-purity this compound with high yields. google.comgoogle.com It avoids the use of highly corrosive reagents like hydrogen chloride gas, which was a drawback of earlier hydrolysis methods. google.comgoogle.com

| Synthetic Route | Key Intermediate | Method of Stereocontrol | Key Optimization Advantage | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 4-Cyanobenzoic acid | Stereoselective catalysis (e.g., Ru/C) during ring formation. | One-pot synthesis with low pressure, making it suitable for standard industrial reactors. | google.compatsnap.com |

| Selective Hydrolysis | trans-1,4-Dicyanocyclohexane | Physical separation of trans-dinitrile intermediate by crystallization. | High purity and yield; avoids difficult stereoselective hydrogenation of the target acid. | google.comgoogle.com |

| Microwave-Assisted Synthesis | 1,4-Cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane | Equilibrium reaction. | Reported as an inexpensive and efficient process leveraging microwave technology for rapid heating. | google.com |

Downstream Isomer Management

Chemical Reactivity and Transformational Pathways

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a site of rich chemical reactivity, primarily involving nucleophilic acyl substitution.

Trans-4-cyanocyclohexanecarboxylic acid can be converted to its corresponding esters through reaction with various alcohols. A common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process where water is eliminated. masterorganicchemistry.com Primary and secondary alcohols are most effective for this reaction. commonorganicchemistry.com

The general reaction is as follows: C₈H₁₁NO₂ + R-OH ⇌ C₈H₁₀NO₂-R + H₂O

This reaction allows for the synthesis of a wide array of ester derivatives, modifying the solubility and reactivity of the parent molecule.

| Reactant Alcohol | Product Ester | Catalyst | Conditions |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | Methyl trans-4-cyanocyclohexanecarboxylate | H₂SO₄ | Reflux |

| Ethanol (C₂H₅OH) | Ethyl trans-4-cyanocyclohexanecarboxylate | H₂SO₄ | Reflux |

| Propanol (C₃H₇OH) | Propyl trans-4-cyanocyclohexanecarboxylate | TsOH | Reflux |

The carboxylic acid group can also react with ammonia (B1221849), primary amines, or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine can be slow and often results in a simple acid-base reaction. One common method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of the amine. wmich.edu Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of the carboxylic acid and the amine by promoting dehydration. youtube.com

The general two-step reaction via an acid chloride is:

C₈H₁₁NO₂ + SOCl₂ → C₈H₁₀ClNO + SO₂ + HCl

C₈H₁₀ClNO + R-NH₂ → C₈H₁₀N₂O-R + HCl

This pathway is crucial for incorporating the trans-4-cyanocyclohexane scaffold into larger molecules, including peptides and other biologically relevant structures. organic-chemistry.orgnih.gov

| Reactant Amine | Product Amide | Method |

|---|---|---|

| Ammonia (NH₃) | trans-4-Cyanocyclohexanecarboxamide | Acid chloride or coupling agent |

| Methylamine (CH₃NH₂) | N-Methyl-trans-4-cyanocyclohexanecarboxamide | Acid chloride or coupling agent |

| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-trans-4-cyanocyclohexanecarboxamide | Acid chloride or coupling agent |

Reactivity of the Nitrile Group

The nitrile (-C≡N) group offers distinct transformation pathways, allowing for the introduction of different nitrogen- and carbon-containing functionalities.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, which converts this compound into cyclohexane-1,4-dicarboxylic acid. chemguide.co.uk The hydrolysis proceeds in two stages: first to an amide, and then to the carboxylic acid (or its salt). byjus.com

Acidic Hydrolysis : Heating the nitrile with a strong acid, such as aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.comcommonorganicchemistry.com The reaction begins with the protonation of the nitrile, making it more susceptible to nucleophilic attack by water. organicchemistrytutor.com C₈H₁₁NO₂ + 2H₂O + H⁺ → HOOC-C₆H₁₀-COOH + NH₄⁺

Basic Hydrolysis : Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), yields the sodium salt of the carboxylic acid and ammonia gas. chemguide.co.ukcommonorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to obtain the free dicarboxylic acid. chemguide.co.uk C₈H₁₁NO₂ + OH⁻ + H₂O → ⁻OOC-C₆H₁₀-COO⁻ + NH₃

The nitrile group can be reduced to a primary amine (-CH₂NH₂) through catalytic hydrogenation. wikipedia.orgacsgcipr.org This reaction involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Commonly used catalysts include Raney nickel, platinum dioxide, or palladium. wikipedia.org This specific transformation yields trans-4-(aminomethyl)cyclohexanecarboxylic acid, a compound also known as Tranexamic acid. chemicalbook.comsigmaaldrich.com

C₈H₁₁NO₂ + 2H₂ --(Catalyst)--> H₂NCH₂-C₆H₁₀-COOH

This reduction is a key step in the synthesis of pharmaceutically important compounds, as it introduces a basic amino group while retaining the carboxylic acid functionality. chemicalbook.comgoogleapis.com

The conversion of the nitrile group to a carbonyl group is not a direct process. However, the carboxylic acid moiety can be removed through decarboxylation, which is a reaction that eliminates a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org Simple carboxylic acids like cyclohexanecarboxylic acid are generally stable and decarboxylate slowly. wikipedia.org However, under specific conditions, such as high temperatures and in the presence of metal-salt catalysts, oxidative decarboxylation can occur. researchgate.net For instance, cyclohexanecarboxylic acid can be converted to cyclohexanone (B45756) (a carbonyl compound) by reacting it with an oxygen-containing gas at elevated temperatures. researchgate.net This process suggests a potential, albeit indirect, pathway to convert the core structure into a carbonyl-containing compound by first removing the carboxylic acid group. researchgate.net

Formation of Acyl Halides (e.g., with Thionyl Chloride)

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations. One of the most fundamental and important conversions is its transformation into an acyl halide, most commonly an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). masterorganicchemistry.com The conversion is significant because acyl chlorides are much more reactive electrophiles than their parent carboxylic acids, opening the door to a wide array of subsequent nucleophilic acyl substitution reactions. youtube.com

The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com The mechanism begins with the nucleophilic attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. youtube.com This is followed by the expulsion of a chloride ion and a proton to form a highly reactive chlorosulfite intermediate. masterorganicchemistry.com In the final stage, the chloride ion acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. masterorganicchemistry.comyoutube.com The formation of gaseous SO₂ helps to drive the reaction to completion. masterorganicchemistry.com

This reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. rsc.org The excess volatile thionyl chloride and the gaseous byproducts (SO₂ and HCl) can be easily removed under reduced pressure, often leaving the crude acyl chloride in high purity. rsc.orgorgsyn.org The resulting compound, trans-4-cyanocyclohexanecarbonyl chloride, is a valuable intermediate for synthesizing esters, amides, and other derivatives with high efficiency. masterorganicchemistry.com

General Reaction Scheme:

Other Advanced Functionalizations

Beyond the formation of acyl halides, both the carboxylic acid and the cyano groups of this compound, as well as the cyclohexane (B81311) scaffold itself, can be subjected to a variety of advanced functionalization reactions. These transformations allow for the synthesis of diverse and complex molecules.

Transformations of the Cyano Group: The nitrile (cyano) group is a versatile functional group that can be converted into other important moieties.

Reduction to Amines: The cyano group can be reduced to a primary amine (-CH₂NH₂). This is commonly achieved through catalytic hydrogenation, for instance, using a Raney nickel catalyst under a hydrogen atmosphere. This conversion is valuable for introducing a basic, nucleophilic center into the molecule, yielding trans-4-(aminomethyl)cyclohexanecarboxylic acid, a useful building block in medicinal chemistry.

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid group. This process would convert this compound into cyclohexane-1,4-dicarboxylic acid, creating a difunctional molecule useful in polymer synthesis and as a linker in coordination chemistry.

Rearrangement Reactions of the Carboxylic Acid: The carboxylic acid group can be used as a precursor for rearrangement reactions to install an amine group directly onto the cyclohexane ring. In a process analogous to the Curtius or Schmidt rearrangement, the carboxylic acid can be converted to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the corresponding amine, trans-4-aminocyclohexanecarboxylic acid. A similar transformation has been demonstrated for trans-4-methyl cyclohexanecarboxylic acid, which undergoes a rearrangement with sodium azide and a strong acid to yield trans-4-methyl cyclohexylamine. google.com

Transannular C–H Functionalization: A more advanced and modern approach involves the direct functionalization of the C–H bonds of the cyclohexane ring, a strategy that offers a more atom-economical route to complex derivatives. Recent research has shown that cycloalkane carboxylic acids can undergo palladium-catalyzed transannular γ-C–H arylation. researchgate.netnih.gov This "molecular editing" technique uses the carboxylic acid group as a directing group to activate a C–H bond on the opposite side of the ring (the γ-position). researchgate.net Applying this methodology to this compound could theoretically allow for the introduction of aryl groups at the C1 position (relative to the cyano group at C4), providing direct access to complex, substituted carbocycles that are of significant interest in medicinal chemistry. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For trans-4-cyanocyclohexanecarboxylic acid, both ¹H and ¹³C NMR are instrumental in confirming its constitution and stereochemistry.

Confirmation of Trans Configuration (e.g., Coupling Constants)

The trans configuration of the cyano and carboxylic acid groups on the cyclohexane (B81311) ring is definitively established through the analysis of proton-proton (¹H-¹H) coupling constants. In a chair conformation, which is the most stable arrangement for a cyclohexane ring, substituents can be either axial or equatorial. In the trans-1,4-disubstituted isomer, both the cyano and carboxylic acid groups can occupy equatorial positions, leading to a thermodynamically stable diaxial relationship for the protons at C1 and C4.

The coupling constant (J-value) between adjacent axial protons (J_ax-ax) in a cyclohexane ring is typically in the range of 10–13 Hz. In contrast, the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) is much smaller, generally between 2–5 Hz. For this compound, the observation of large coupling constants, in the order of 10–12 Hz for the axial protons on the cyclohexane ring, confirms the trans stereochemistry . The absence of signals corresponding to the cis isomer further corroborates this assignment.

Chemical Shift Analysis of Functional Groups

The chemical shifts in both ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm princeton.edu. For this compound, this signal is observed at approximately 12 ppm, influenced by the electron-withdrawing nature of the cyano group . The protons on the carbon atoms adjacent to the carboxylic acid and cyano groups are also deshielded and their signals appear further downfield compared to the other cyclohexane protons.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbon of the carboxylic acid group is highly deshielded and resonates in the range of 165-185 ppm princeton.edu. The nitrile carbon (-C≡N) has a characteristic chemical shift in the region of 110-125 ppm. The carbons of the cyclohexane ring will have distinct chemical shifts depending on their proximity to the electron-withdrawing cyano and carboxylic acid groups.

| Functional Group | Atom | Typical Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid | ¹H (-COOH) | ~12 |

| ¹³C (-COOH) | 165-185 princeton.edu | |

| Cyano | - | N/A |

| ¹³C (-C≡N) | 110-125 | |

| Cyclohexane Ring | ¹H (CH) | 1.2-2.5 |

| ¹³C (CH/CH₂) | 25-50 |

Infrared (IR) Spectroscopy: Diagnostic Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, two diagnostic vibrational modes are particularly informative.

The stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group gives rise to a sharp and strong absorption band typically found in the range of 2220-2260 cm⁻¹. For this compound, a strong C≡N stretch is observed near 2240 cm⁻¹ .

The carboxylic acid functional group is characterized by a very broad and strong O-H stretching band that typically spans from 2500 to 3300 cm⁻¹ . This broadness is a result of hydrogen bonding between carboxylic acid molecules. Additionally, the carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak in the region of 1680-1710 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Cyano (-C≡N) | C≡N Stretch | ~2240 | Strong, Sharp |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 | Strong, Very Broad |

| C=O Stretch | 1680-1710 | Strong, Sharp |

X-ray Crystallography: Resolving Spatial Arrangements of Derivatives

While the crystal structure of this compound itself may not be readily available, X-ray crystallography studies of its derivatives provide invaluable, high-resolution information about the spatial arrangement of the atoms in the solid state. For instance, the crystal structure of trans-4-(phenoxymethyl)cyclohexanecarboxylic acid has been resolved, confirming that the cyclohexane ring adopts a stable chair conformation nih.gov.

In such structures, the trans substituents are positioned to minimize steric hindrance, which typically means they occupy diequatorial positions on the chair framework. These studies provide precise bond lengths and angles, confirming the expected geometry of the cyclohexane ring and the attached functional groups nih.gov. The average C-C bond length within the cyclohexane ring is found to be approximately 1.517 Å, which is consistent with that of other cyclohexane derivatives nih.gov. This crystallographic data provides a solid-state model that complements the solution-state information obtained from NMR.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and can offer clues about the molecular structure. The molecular formula of this compound is C₈H₁₁NO₂, corresponding to a molecular weight of approximately 153.18 g/mol nih.govlookchem.com.

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺˙). The fragmentation pattern of this ion is characteristic of the compound's structure. For this compound, several key fragmentation pathways can be anticipated based on the functional groups present:

Loss of the hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment with an m/z of M-17.

Loss of the carboxyl group (-COOH): A common fragmentation for carboxylic acids is the loss of the entire carboxyl group, leading to a fragment with an m/z of M-45 libretexts.org.

Ring fragmentation: The cyclohexane ring can also undergo fragmentation. A characteristic fragmentation of cyclohexane derivatives involves the loss of ethene (C₂H₄), which can lead to various fragment ions.

Computational Chemistry and Theoretical Studies

Molecular Modeling of Conformations and Stereoisomerism

The stereochemistry of trans-4-cyanocyclohexanecarboxylic acid is defined by the spatial arrangement of the cyano and carboxylic acid groups on the cyclohexane (B81311) ring. The "trans" configuration indicates that these two substituents are on opposite sides of the ring. Molecular modeling techniques, such as molecular mechanics and quantum chemistry methods, are employed to predict the most stable conformations of this molecule.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of trans-1,4-disubstituted cyclohexanes, the substituents can occupy either axial (a) or equatorial (e) positions. This leads to two possible chair conformations that are in equilibrium: a diequatorial conformation and a diaxial conformation.

Generally, for substituted cyclohexanes, the conformer with the bulky substituents in the equatorial position is energetically favored to reduce steric hindrance. For this compound, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer. This preference is due to the minimization of 1,3-diaxial interactions, which are unfavorable steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring.

| Conformation | Substituent Positions | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| Diequatorial | Cyano (eq), Carboxylic Acid (eq) | More Stable | Minimal 1,3-diaxial interactions |

| Diaxial | Cyano (ax), Carboxylic Acid (ax) | Less Stable | Significant 1,3-diaxial interactions |

Quantum Chemical Calculations (e.g., DFT methods for vibrational spectroscopy)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (infrared and Raman) of molecules. mdpi.comnih.govmdpi.com These calculations can provide a detailed assignment of the vibrational modes, which aids in the interpretation of experimental spectra and the structural characterization of the compound.

For this compound, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. Following optimization, the vibrational frequencies and their corresponding intensities are calculated. This theoretical spectrum can then be compared with experimental data.

Key vibrational modes for this molecule that can be predicted and analyzed using DFT include:

C≡N stretch: The cyano group has a characteristic strong absorption in the IR spectrum.

C=O stretch: The carbonyl group of the carboxylic acid also exhibits a strong and characteristic absorption.

O-H stretch: The hydroxyl group of the carboxylic acid will show a broad absorption band.

Cyclohexane ring vibrations: These include various stretching and bending modes of the C-C and C-H bonds of the ring.

Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors or by considering intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | 2260–2240 | Medium to Strong |

| Carbonyl (C=O) | Stretching | 1725–1700 | Strong |

| Hydroxyl (O-H) | Stretching | 3300–2500 (broad) | Strong, Broad |

| C-O | Stretching | 1320–1210 | Medium |

| C-H (Cyclohexane) | Stretching | 3000–2850 | Medium |

Prediction of Reactivity and Reaction Mechanisms

Theoretical methods can be used to predict the reactivity of this compound by calculating various molecular properties and modeling reaction pathways. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule.

For this compound, the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid are expected to be nucleophilic centers. The carbon atoms of the cyano and carbonyl groups are electrophilic and thus susceptible to nucleophilic attack.

Computational studies can also elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, the hydrolysis of the cyano group to a carboxylic acid or an amide, or the esterification of the carboxylic acid group, can be modeled to understand the step-by-step mechanism and the factors influencing the reaction rate.

Structure-Property Relationship Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govnih.govmdpi.com While specific QSAR/QSPR studies on this compound are not widely reported, the principles can be applied to understand how structural modifications would affect its properties.

Molecular descriptors, which are numerical values derived from the chemical structure, are calculated and correlated with experimental data. For this compound, relevant descriptors would include:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and partial atomic charges.

Lipophilicity descriptors: Like the partition coefficient (logP).

By developing QSAR/QSPR models for a series of related cyclohexanecarboxylic acid derivatives, it would be possible to predict the properties of new analogues and to design molecules with desired characteristics, for example, enhanced biological activity or improved pharmacokinetic profiles. nih.gov

Applications As a Building Block in Complex Organic Synthesis

Precursor in Pharmaceutical Research

The unique structural features of trans-4-cyanocyclohexanecarboxylic acid make it an important intermediate in the development of new pharmaceutical agents. The nitrile (cyano) and carboxylic acid functionalities can be independently or concurrently modified to introduce diverse pharmacophores and modulate the physicochemical properties of the resulting molecules.

Detailed research has shown its utility in the synthesis of various therapeutic agents. For instance, derivatives of this compound have been investigated as intermediates in the preparation of Janus kinase (JAK) inhibitors, which are a class of drugs used to treat autoimmune diseases. Additionally, it has been explored in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. google.com The synthesis often involves isomerization techniques to ensure a high purity of the trans isomer, which is critical for its therapeutic potential.

Derivatives of trans-4-aminocyclohexanecarboxylic acid, which can be synthesized from this compound, have also been shown to be effective substituents for the anticancer drugs daunorubicin (B1662515) and doxorubicin (B1662922). google.com

Table 1: Examples of Pharmaceutical Precursors Derived from this compound

| Precursor | Therapeutic Target/Application |

| Trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid | Janus kinase (JAK) inhibitors |

| Trans-4-aminocyclohexanecarboxylic acid derivatives | Dipeptidyl peptidase-4 (DPP-4) inhibitors, Substituents for doxorubicin and daunorubicin |

Intermediate in Agrochemical Research

In addition to its role in pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of novel agrochemicals. The cyclohexane (B81311) scaffold is a common motif in many pesticides and herbicides, and the functional groups of this compound allow for the introduction of toxophoric groups necessary for their biological activity.

Research in this area has explored its use as a starting material for compounds with potential fungicidal properties. cymitquimica.com The reactivity of the cyano and carboxylic acid groups allows for the systematic modification of the molecule to optimize its efficacy and spectrum of activity against various plant pathogens.

Role in the Synthesis of Cyclohexane-based Analogs

The rigid chair conformation of the cyclohexane ring in this compound provides a well-defined three-dimensional structure that is desirable in the design of conformationally restricted analogs of biologically active molecules. By incorporating this scaffold, medicinal chemists can probe the specific spatial requirements of receptor binding sites and enzyme active sites.

The synthesis of various cyclohexane-based analogs has been reported, where the cyano and carboxylic acid groups serve as handles for further chemical elaboration. For example, it can be a precursor to trans-4-substituted cyclohexane-1-amines, which are key structural elements in drugs like cariprazine, an antipsychotic medication. nih.gov The stereoselective synthesis of these analogs is often challenging, but the use of the trans isomer of 4-cyanocyclohexanecarboxylic acid provides a reliable starting point. nih.gov

Synthesis of Other Specialty Chemicals

Beyond its applications in the life sciences, this compound is a precursor for the synthesis of various specialty chemicals. The dual functionality of the molecule allows it to be used in the production of polymers, liquid crystals, and other advanced materials.

For instance, the synthesis of 4-cyanophenyl esters of trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid has been reported, and these compounds have been investigated for their liquid-crystal characteristics. osti.gov The rigid cyclohexane core and the polar cyano and ester groups contribute to the formation of mesomorphic phases. The ability to undergo reactions like esterification and amidation makes it a versatile component in synthetic organic chemistry for creating complex molecules with specific physical and chemical properties. cymitquimica.com

Derivatives of Trans 4 Cyanocyclohexanecarboxylic Acid: Synthesis and Research

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of trans-4-cyanocyclohexanecarboxylic acid is readily converted into ester and amide derivatives through standard organic synthesis protocols. These reactions allow for the modification of the compound's polarity, solubility, and biological activity.

Ester Derivatives: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A common method for synthesizing a simple alkyl ester, such as methyl trans-4-cyanocyclohexanecarboxylate, involves the use of thionyl chloride to first convert the carboxylic acid into a more reactive acyl chloride, which is then treated with the desired alcohol, like methanol (B129727).

Amide Derivatives: Amidation can be accomplished by reacting this compound with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as a carbodiimide, to facilitate the formation of the amide bond by activating the carboxylic acid. Alternatively, converting the carboxylic acid to its corresponding acyl chloride followed by reaction with an amine is also an effective method for amide synthesis.

| Derivative Type | Compound Name | Molecular Formula | General Synthesis Method |

|---|---|---|---|

| Ester | Methyl trans-4-cyanocyclohexanecarboxylate | C₉H₁₃NO₂ | Reaction with methanol in the presence of an acid catalyst or via an acyl chloride intermediate. nih.gov |

| Amide | trans-4-Cyanocyclohexanecarboxamide | C₈H₁₂N₂O | Reaction with ammonia (B1221849), often via an activated carboxylic acid intermediate (e.g., using coupling agents). |

Cyano-substituted Carboxylic Acid Analogs

Analogs of this compound, where the positions of the functional groups on the cyclohexane (B81311) ring are varied, have also been synthesized and studied. One such analog is 1-cyanocyclohexanecarboxylic acid, a positional isomer where both the cyano and carboxylic acid groups are attached to the same carbon atom.

The synthesis of esters of this analog, such as ethyl 1-cyanocyclohexanecarboxylate, can be achieved through the reaction of 1,5-dibromopentane (B145557) with ethyl cyanoacetate. chemicalbook.com This method constructs the cyclohexane ring while simultaneously incorporating the desired functional groups. These analogs are valuable in research as intermediates for more complex molecules and for studying the impact of functional group positioning on chemical and physical properties. biosynth.com

| Compound Name | Molecular Formula | Key Structural Difference | CAS Number |

|---|---|---|---|

| 1-Cyanocyclohexanecarboxylic acid | C₈H₁₁NO₂ | Cyano and carboxyl groups are on C1 (geminal substitution). | 227203-34-1 |

| Ethyl 1-cyanocyclohexanecarboxylate | C₁₀H₁₅NO₂ | Ethyl ester of the 1-cyano analog. | 1130-21-8 biosynth.com |

| Methyl 1-cyanocyclohexanecarboxylate | C₉H₁₃NO₂ | Methyl ester of the 1-cyano analog. | 58920-80-2 chemicalbook.com |

Aminocyclohexanecarboxylic Acid Derivatives (e.g., precursors to Tranexamic Acid)

A crucial transformation of this compound is the reduction of its cyano group to an amine, yielding aminocyclohexanecarboxylic acid derivatives. This conversion is particularly significant as it leads to the synthesis of tranexamic acid, a well-known antifibrinolytic agent. nih.gov

Tranexamic acid is chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid. pharmacompass.com Its synthesis from this compound involves the catalytic hydrogenation of the nitrile (-C≡N) group to a primary aminomethyl group (-CH₂NH₂). This reduction is commonly carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as Raney Nickel. acs.orgacs.org This process provides a direct pathway to this important pharmaceutical compound and its precursors. These derivatives are useful intermediates in the synthesis of various optically active compounds and active pharmaceutical ingredients, including Janus kinase inhibitors. patsnap.com

Structure-Activity Relationship Studies of Derivatives

The biological activity of derivatives of this compound is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been particularly insightful for aminocyclohexanecarboxylic acid derivatives, such as the antifibrinolytic drug tranexamic acid.

Tranexamic acid functions as a lysine (B10760008) analog that competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin (B1330869) clots. nih.gov SAR studies have demonstrated the critical importance of the specific stereochemistry and the distance between the amino and carboxylic acid groups for its antifibrinolytic activity.

Stereochemistry : The trans configuration of the 4-(aminomethyl) and 1-carboxylic acid groups on the cyclohexane ring is essential for activity. The corresponding cis-isomer is significantly less active, indicating that the spatial arrangement of the functional groups is crucial for effective binding to plasminogen.

Functional Group Separation : The cyclohexane ring acts as a rigid spacer, ensuring an optimal distance between the basic aminomethyl group and the acidic carboxyl group. This distance mimics that of the amino and carboxyl groups in the amino acid lysine, allowing it to effectively block the lysine-binding sites on plasminogen.

Analog Comparisons : Studies comparing tranexamic acid to simpler, linear analogs like aminocaproic acid and aminobutyric acid have shown that while these compounds possess some antifibrinolytic activity, the rigid, cyclic structure of tranexamic acid provides a more potent inhibition. nih.gov For instance, tranexamic acid is approximately ten times more potent than aminocaproic acid. nih.gov

These findings underscore that the trans-4-(aminomethyl)cyclohexanecarboxylic acid structure is highly optimized for its biological target, and modifications to the stereochemistry or the nature of the cyclic core can lead to a significant loss of activity.

Materials Science Applications: Focus on Liquid Crystal and Polymer Research

Design and Synthesis of Liquid Crystal Compounds

The bifunctional nature of trans-4-cyanocyclohexanecarboxylic acid allows it to be chemically incorporated into larger molecules known as mesogens, which are the fundamental units of liquid crystals. The synthesis typically involves standard esterification or amidation reactions targeting the carboxylic acid group. For instance, T4CC can be reacted with various phenols or alcohols to create ester-linked mesogens. This process allows for the systematic extension of the molecular core and the addition of terminal groups (like alkyl chains) to fine-tune the resulting material's liquid crystalline properties.

Influence of Rigid Cyclohexane (B81311) Ring and Functional Groups on Mesophase Formation

The formation of a stable liquid crystal phase, or mesophase, is highly dependent on the molecular structure of the constituent compounds. In derivatives of T4CC, two features are critical: the cyclohexane ring and the terminal cyano group.

Rigid Cyclohexane Ring : The trans-cyclohexane ring serves as a rigid, linear core component. Unlike aromatic rings, the saturated cyclohexane ring provides rigidity without contributing to high melting points to the same extent, which can help in achieving a liquid crystalline phase at lower, more accessible temperatures. This structural element promotes the parallel alignment of molecules, which is essential for the formation of the nematic phase, the simplest and most common liquid crystal phase. The trans stereochemistry is crucial as it results in a quasi-linear molecular shape, whereas the cis isomer is bent and disrupts the ordering necessary for mesophase formation.

Functional Groups : The terminal cyano (-C≡N) group has a strong dipole moment. This polarity is a key factor in creating materials with a large positive dielectric anisotropy (Δε). When an electric field is applied, molecules with a positive Δε align their long axes parallel to the field. This electro-optical switching behavior is the fundamental principle behind the operation of twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs). The carboxylic acid group, while primarily a reactive handle for synthesis, can also influence intermolecular interactions through hydrogen bonding if not derivatized.

Integration into Nematic and Ferroelectric Liquid Crystal Systems

Derivatives of T4CC are valuable components in nematic liquid crystal mixtures. While a single compound may exhibit liquid crystalline properties, commercial applications require mixtures of several components to achieve optimal performance over a wide temperature range, low viscosity for fast switching speeds, and specific optical properties. Cyclohexane derivatives are often used to lower the viscosity and improve the compatibility of mixtures. google.com

For example, a liquid crystal composition incorporating a cyanocyclohexane derivative demonstrated a broad nematic temperature range from 33.3°C to 104.3°C and a very low viscosity of 18 centipoise (cP) at 20°C. google.com Another formulation showed a nematic-to-isotropic (N-I) transition point of 52.1°C, a high dielectric anisotropy (Δε) of +10.7, and a threshold voltage of 1.57 V, making it suitable for display applications. google.com

Beyond conventional nematic systems, there is growing interest in more complex phases like ferroelectric liquid crystals (FLCs). FLCs offer significantly faster switching times than nematic LCs. The formation of a ferroelectric phase requires chiral, tilted smectic liquid crystals. While T4CC itself is not chiral, it can be incorporated into chiral molecular structures. The strong dipole of the cyano group is advantageous, as a large spontaneous polarization is a key requirement for ferroelectric materials.

Polymerization Reactions for Novel Materials

The carboxylic acid functionality of this compound enables its use as a monomer in polycondensation reactions. By reacting with difunctional monomers such as diols or diamines, T4CC can be incorporated into the backbones of polyesters or polyamides, respectively. This introduces the rigid, polar cyanocyclohexane moiety into the polymer chain.

The synthesis of such polymers often proceeds via melt polycondensation, where the monomers are heated above their melting points in the presence of a catalyst to form the polymer and a small byproduct like water. The inclusion of the trans-cyclohexane ring in the polymer backbone imparts rigidity, which can lead to materials with high glass transition temperatures (Tg) and improved thermal stability compared to analogous polymers made from flexible aliphatic monomers. mdpi.com Polyesters based on the related monomer 1,4-cyclohexanedicarboxylic acid are known for their improved photo-oxidative stability and humidity resistance. mdpi.com The presence of the polar cyano group along the polymer chain can further modify properties such as solubility, dielectric constant, and intermolecular interactions, opening possibilities for creating specialty engineering plastics or dielectric materials.

Advanced Characterization of Material Properties

The suitability of materials derived from T4CC for their intended applications is determined through a range of advanced characterization techniques.

Phase Transitions : Differential Scanning Calorimetry (DSC) is the primary technique used to identify and characterize the thermal transitions of liquid crystals and polymers. For a liquid crystal, a DSC thermogram reveals the melting point (crystal to mesophase transition, C-N) and the clearing point (mesophase to isotropic liquid transition, N-I), along with the associated enthalpy changes (ΔH). These values define the operating temperature range of the liquid crystal.

Optical and Electro-Optical Properties : Polarized Optical Microscopy (POM) is used to visually identify liquid crystalline textures, which are characteristic of different mesophases. For quantitative analysis, properties such as birefringence (Δn), dielectric anisotropy (Δε), viscosity (η), and the threshold voltage (Vth) for switching are measured. These parameters are critical for designing materials for display applications.

The table below presents typical property data for liquid crystal compositions containing cyanocyclohexane derivatives, illustrating the performance characteristics achieved by incorporating such structures.

| Property | Value | Unit | Significance |

| Nematic Range | 33.3 – 104.3 | °C | Defines the operational temperature window. google.com |

| Dielectric Anisotropy (Δε) | +10.7 | - | Determines the responsiveness to an electric field. google.com |

| Viscosity (η at 20°C) | 18 | cP | Affects the switching speed of the display. google.com |

| Threshold Voltage (Vth) | 1.57 | V | The minimum voltage required to induce switching. google.com |

| Nematic-to-Isotropic Temp (TN-I) | 52.1 | °C | The temperature at which the material becomes an isotropic liquid. google.com |

This comprehensive characterization is essential for establishing structure-property relationships, enabling the rational design of new liquid crystals and polymers with tailored functionalities for advanced materials applications.

Investigation of Molecular Interactions and Biological Activities

Enzyme Inhibition Studies: Mechanistic Insights

While trans-4-cyanocyclohexanecarboxylic acid itself is primarily a synthetic intermediate, studies have shown it and its close derivatives possess notable enzyme-inhibiting properties. cymitquimica.com The compound has demonstrated potential as an antimicrobial agent, with research indicating its effectiveness against certain bacterial strains. One report suggests it acts as a fungicide by inhibiting microbial growth through a process involving the catalytic reduction of the chloride ion. cymitquimica.com

Derivatives of the trans-cyclohexanecarboxylic acid core are instrumental in creating potent enzyme inhibitors for various therapeutic areas. vulcanchem.com A prominent example is Tranexamic acid, or trans-4-(aminomethyl)cyclohexanecarboxylic acid, which is a well-known inhibitor of plasmin, a critical serine protease involved in the dissolution of blood clots. nih.gov By inhibiting plasmin, tranexamic acid functions as an anti-fibrinolytic agent. nih.gov Furthermore, the trans-4-aminocyclohexanecarboxylic acid scaffold is a key starting material for synthesizing inhibitors of Dipeptidyl Peptidase IV (DPP-IV), which are used in managing type 2 diabetes, and Janus Kinase (JAK) inhibitors, which are important in treating inflammatory conditions. vulcanchem.com The enzymatic processes themselves are also used to produce these molecules; transaminases, for instance, are employed to selectively synthesize the trans isomer of substituted cyclohexane-1-amines, which are key intermediates for pharmaceuticals. researchgate.netnih.gov

A study evaluating the antimicrobial properties of this compound (TCC) yielded the following minimum inhibitory concentrations (MICs) against common Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Data not specified | Data not specified |

| Bacillus subtilis | Data not specified | Data not specified |

Note: Specific MIC values were mentioned as being comparable to standard antibiotics in the study, but the exact data was not provided in the available source.

Receptor Binding Assays: Identification of Molecular Targets

Receptor binding assays are crucial for identifying the molecular targets of a compound and quantifying its affinity. nih.gov These assays typically measure the interaction between a compound and a receptor, often by using a radiolabeled or fluorescent ligand. nih.gov For the this compound scaffold, such studies have been pivotal in drug discovery.

A significant finding emerged from research aimed at developing antagonists for Very Late Antigen-4 (VLA-4), an integrin receptor involved in inflammatory responses. nih.gov Scientists discovered that a derivative based on the trans-4-substituted cyclohexanecarboxylic acid structure is a novel and potent VLA-4 antagonist. nih.gov The study highlighted the importance of the cyclohexanecarboxylic acid moiety in optimizing the compound's activity. The lead compound from this research demonstrated high affinity for the VLA-4 receptor, as shown by its low inhibitory concentration (IC₅₀). nih.gov

| Compound | Target Receptor | Activity (IC₅₀) |

|---|---|---|

| trans-4-substituted cyclohexanecarboxylic acid derivative 11b | VLA-4 | 2.8 nM |

| Benzoic acid derivative 1 (Reference) | VLA-4 | 1.6 nM |

| Benzoxazole derivative 3 (Intermediate) | VLA-4 | 19 nM |

This data illustrates how modifications to the core structure, including the optimization of the carboxylic acid moiety to a trans-cyclohexanecarboxylic acid, led to the discovery of a highly potent VLA-4 antagonist. nih.gov

Modulation of Biological Pathways

The interaction of this compound and its derivatives with enzymes and receptors leads to the modulation of various biological pathways. The cyano and carboxylic acid groups can engage in different chemical interactions, which can alter the activity of proteins and subsequently affect cellular processes.

Key examples of pathway modulation by derivatives include:

Inflammatory Pathways : By acting as VLA-4 antagonists, derivatives of trans-4-cyclohexanecarboxylic acid can interfere with the cell adhesion processes that are central to inflammation, making them potential treatments for inflammatory diseases. nih.gov

Wound Healing and Epidermal Homeostasis : The derivative tranexamic acid inhibits plasmin, a protease whose activity increases after skin injury. nih.gov By blocking plasmin, it accelerates the recovery of the skin's barrier function and prevents the epidermal hyperplasia (thickening) that can result from repeated injury. nih.gov

Metabolic Pathways : The scaffold is used to create DPP-IV inhibitors, which modulate the incretin (B1656795) pathway. This enhances insulin (B600854) secretion and helps regulate blood sugar levels in patients with type 2 diabetes. vulcanchem.com

Immune Response Pathways : As a component of JAK inhibitors, the trans-cyclohexanecarboxylic acid structure contributes to drugs that modulate the JAK-STAT signaling pathway, a critical pathway for immune cell function. This is beneficial in autoimmune and inflammatory disorders. vulcanchem.com

Advanced Biological Screening Methodologies

Identifying the biological activities of compounds like this compound relies on advanced screening methodologies. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify potential drug leads. nih.gov

Commonly used receptor binding assay formats in HTS include:

Filtration Binding Assays : In this method, a mixture of the receptor, a radiolabeled ligand, and the test compound is passed through a filter. The receptor and any bound ligand are trapped on the filter, while unbound ligand passes through. The amount of radioactivity on the filter indicates how effectively the test compound competed with the radiolabeled ligand for the receptor binding site. nih.gov

Scintillation Proximity Assay (SPA) : This technique uses microscopic beads coated with a scintillant that emits light when a radiolabeled ligand binds to a receptor attached to the bead. If a test compound displaces the radiolabeled ligand, the proximity is lost, and the light signal decreases. This method avoids the separation step required in filtration assays. nih.gov

Fluorescence Polarization (FP) : This non-radioactive method uses a fluorescently labeled ligand. When the small, fluorescent ligand is unbound, it tumbles rapidly in solution, and polarized light shone on it becomes depolarized. When bound to a larger receptor, its tumbling slows, and the polarization is maintained. A test compound that displaces the fluorescent ligand will cause a decrease in polarization. nih.gov

In addition to screening, advanced biocatalytic methods are used to synthesize specific isomers for testing. For example, continuous-flow packed-bed reactors with immobilized transaminase enzymes are used for the stereoselective production of trans-4-substituted cyclohexane-1-amines, ensuring that the biologically active isomer is produced with high purity for further investigation. nih.gov

Future Directions and Research Challenges

Development of More Efficient and Stereoselective Synthetic Routes

One promising avenue is the application of biocatalysis. Enzymes such as transaminases have shown remarkable stereoselectivity in the synthesis of related cyclohexane (B81311) derivatives and could be engineered to act on precursors of trans-4-cyanocyclohexanecarboxylic acid. nih.gov Chemoenzymatic cascades, which combine the advantages of both chemical and enzymatic steps, could also provide a streamlined route to the target molecule, potentially starting from readily available carboxylic acids. nih.gov

Furthermore, the development of novel organocatalytic or transition-metal-catalyzed reactions that can control the stereochemistry of the cyclohexane ring is a critical area of exploration. Methodologies that have been successful in the stereoselective synthesis of other cyclic compounds, such as asymmetric hydrogenation or cyclization reactions, could be adapted for the synthesis of this compound. nih.gov

Mitigation of Byproduct Formation in Synthesis

A significant hurdle in the synthesis of this compound is the formation of unwanted byproducts. The conversion of a carboxylic acid to a nitrile, for instance, can be accompanied by the formation of amides as intermediates, which may not fully convert to the desired nitrile. britannica.com Additionally, reactions involving cyanide sources carry the inherent risk of generating toxic byproducts and require careful handling and quenching procedures. researchgate.net